MS023 (hydrochloride)
CAS No.:
Cat. No.: VC0197378
Molecular Formula: C17H25N3O · 3HCl
Molecular Weight: 396.8
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O · 3HCl |
|---|---|
| Molecular Weight | 396.8 |
| Standard InChI Key | VEUUSCXROKBMMJ-UHFFFAOYSA-N |
| Appearance | Assay:≥95%A crystalline solid |
Introduction
Chemical Properties of MS023 (Hydrochloride)
Molecular Formula and Structure
MS023 (hydrochloride) is chemically identified as N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine trihydrochloride. Its molecular formula is , with a molecular weight of 396.8 g/mol . The compound consists of a pyrrole ring substituted with an isopropoxyphenyl group and an ethylenediamine moiety. The trihydrochloride salt enhances its solubility in aqueous solutions.
The chemical structure can be visualized as follows:
| Chemical Name | Canonical SMILES |
|---|---|
| N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine trihydrochloride | CC(C)OC1=CC=C(C2=CNC=C2CN(C)CCN)C=C1.Cl.Cl.Cl |
Physical Properties
MS023 (hydrochloride) exhibits high solubility in organic solvents such as ethanol, DMSO, and dimethylformamide, with solubility limits up to 30 mg/mL . It is stable when stored at -20°C and retains its potency for extended periods under proper conditions.
Mechanism of Action
Target Specificity
Protein arginine methyltransferases (PRMTs) are enzymes that catalyze the methylation of arginine residues on histones and other proteins. PRMTs are classified into three types based on their methylation patterns: type I PRMTs catalyze mono- and asymmetric dimethylation; type II PRMTs catalyze mono- and symmetric dimethylation; type III PRMTs catalyze only monomethylation . MS023 selectively inhibits type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8 .
Binding Mechanism
Crystal structure analysis reveals that MS023 binds to the substrate-binding site of PRMTs . This interaction disrupts the enzyme's ability to catalyze asymmetric dimethylation of arginine residues. Biophysical assays such as isothermal titration calorimetry (ITC) confirm the high binding affinity of MS023 to PRMT6 () .
Biological Activity
Cellular Effects
MS023 potently decreases cellular levels of histone arginine asymmetric dimethylation while concurrently increasing levels of monomethylation and symmetric dimethylation . These changes in methylation patterns have profound effects on gene expression and protein function.
In MCF7 breast cancer cells, MS023 treatment significantly reduces H4R3me2a levels with an IC50 value of approximately 9 nM . Similarly, in HEK293 cells expressing FLAG-tagged PRMT6, MS023 inhibits H3R2me2a methylation in a dose-dependent manner .
Impact on Splicing Regulation
Recent studies demonstrate that MS023 promotes SMN2 exon 7 inclusion in preclinical models of SMA . This effect is mediated by alterations in the methylation patterns of splicing factors such as heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1). By decreasing asymmetric dimethylarginine levels on HNRNPA1, MS023 reduces its binding affinity to SMN2 pre-mRNA, thereby enhancing exon inclusion .
Structural Characterization
Crystal Structure Analysis
The crystal structure of PRMT6 bound to MS023 reveals key interactions between the inhibitor and the enzyme's active site . The pyrrole ring of MS023 occupies the arginine-binding pocket, mimicking the substrate's side chain. This binding induces conformational changes in the enzyme that prevent catalytic activity.
Biophysical Assays
Differential scanning fluorimetry (DSF) shows a significant increase in the melting temperature () upon binding of MS023 to PRMT6 . These findings corroborate the high affinity and specificity of MS023 for type I PRMTs.
Applications in Research
Epigenetic Studies
MS023 serves as a valuable chemical probe for investigating the role of type I PRMTs in epigenetic regulation . Its ability to modulate histone methylation provides insights into chromatin dynamics and gene expression.
Disease Models
The compound's efficacy in reducing histone arginine asymmetric dimethylation makes it a promising tool for studying diseases associated with dysregulated methylation, such as cancer and SMA .
Chemical Biology Tools
MS094, a close analog of MS023 that lacks inhibitory activity against type I PRMTs, serves as a negative control in chemical biology studies . Together, these compounds enable researchers to delineate the specific contributions of type I PRMTs to cellular processes.
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